6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a useful research compound. Its molecular formula is C12H13BrN2S and its molecular weight is 297.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, contributing to their broad range of biological activities .
Mode of Action
The presence of the benzo[d]thiazol-2(3H)-imine group might play a crucial role in these interactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Furthermore, it can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . The influence of this compound on gene expression and cellular metabolism underscores its potential as a powerful biochemical tool.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . Additionally, this compound can intercalate into DNA, causing structural changes that affect transcription and replication . The ability of this compound to modulate gene expression through epigenetic modifications further highlights its versatility as a biochemical agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the need for careful dosage optimization when using this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on overall metabolic homeostasis.
Properties
IUPAC Name |
6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S.BrH/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h1,5-6,8,13H,4,7H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQHQSAXDCILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=N)S2)CC#C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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